3-Methoxy-5-(trifluoromethyl)aniline
Overview
Description
3-Methoxy-5-(trifluoromethyl)aniline, also known as 5-Methoxy-α,α,α-trifluoro-m-toluidine, is an organic compound with the molecular formula CH₃OC₆H₃(CF₃)NH₂. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃). This compound is known for its applications in the synthesis of various chemical intermediates and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 3-Methoxy-5-(trifluoromethyl)aniline is the spleen tyrosine kinase . This kinase plays a crucial role in the adaptive immune receptor signaling, macrophage activation, osteoclast maturation, and vascular development.
Mode of Action
This compound interacts with its target, the spleen tyrosine kinase, by inhibiting its activity . This results in the modulation of the kinase’s role in immune receptor signaling and other biological processes.
Biochemical Pathways
The inhibition of spleen tyrosine kinase by this compound affects various biochemical pathways. These include the signaling pathways associated with adaptive immunity, macrophage activation, osteoclast maturation, and vascular development .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of immune receptor signaling and other biological processes. By inhibiting spleen tyrosine kinase, the compound can potentially influence immune responses, macrophage activation, osteoclast maturation, and vascular development .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of spleen tyrosine kinase inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules in the context of these biochemical reactions.
Cellular Effects
Given its role in the synthesis of spleen tyrosine kinase inhibitors , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethyl)aniline typically involves the nitration of 3-methoxytoluene followed by reduction and trifluoromethylation. The nitration step introduces a nitro group (-NO₂) to the benzene ring, which is then reduced to an amino group (-NH₂) using reducing agents such as iron powder or catalytic hydrogenation. The trifluoromethylation is achieved using reagents like trifluoromethyl iodide (CF₃I) under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Iron powder or catalytic hydrogenation with palladium on carbon (Pd/C) is employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated or sulfonated products.
Scientific Research Applications
3-Methoxy-5-(trifluoromethyl)aniline is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-nitrobenzotrifluoride
- 3,5-Dimethoxyaniline
- 4-(Trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
Uniqueness
3-Methoxy-5-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFGJEYZCUWSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188453 | |
Record name | 5-(Trifluoromethyl)-m-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-55-3 | |
Record name | 3-Methoxy-5-(trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-m-anisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Trifluoromethyl)-m-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-m-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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